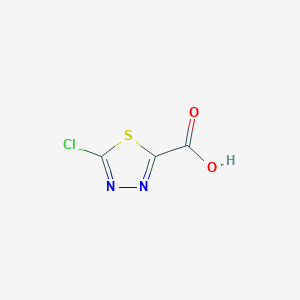

5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

Description

5-Chloro-1,3,4-thiadiazole-2-carboxylic acid (CAS: 1554480-49-7) is a heterocyclic compound featuring a thiadiazole ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₃HClN₂O₂S, with a molecular weight of 164.57 g/mol . The compound is sensitive to environmental conditions and requires storage under an inert atmosphere at temperatures below -20°C .

For instance, it has been identified as a key intermediate in fungal biomarker studies, influencing volatile compound profiles in traditional fermentation processes .

Properties

IUPAC Name |

5-chloro-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2O2S/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVINVFITGUDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production methods for 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound exhibits diverse reactivity due to its heterocyclic structure and functional groups (chlorine, carboxylic acid, and thiazole ring). Key reaction types include:

1.1. Substitution Reactions

-

C Chlorine replacement : The chlorine atom at the 5-position undergoes nucleophilic substitution with amines, thiols, or alcohols. For example, reaction with alkyl/aryl amines in alcohol solutions can yield substituted derivatives .

-

Carboxylic acid activation : The carboxylic acid group can participate in esterification, amidation, or condensation reactions.

1.2. Oxidation/Reduction

-

Oxidation : The sulfur atom in the thiazole ring can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide .

-

Reduction : Reduction of the sulfur atom or carboxylic acid group may produce thiols or amides .

1.3. Condensation Reactions

-

Carboxylic acid derivatives : The carboxylic acid group reacts with isocyanates or isothiocyanates to form carboxamides or carbothioamides (e.g., via condensation with N-(alkyl/aryl)-2-chloroacetamide) .

Common Reagents and Conditions

Major Products

3.1. Substitution Products

-

Amino derivatives : Reaction with alkyl/aryl amines yields 1,2,3-triazole-4-thiocarboxamides .

-

Sulfur-containing derivatives : Substitution of chlorine with thiols produces thiosemicarbazides .

3.2. Oxidation Products

3.3. Condensation Products

-

Carboxamides/carbothioamides : Reaction with isocyanates forms derivatives like N-(alkyl/aryl)-2-chloroacetamide-linked thiadiazoles .

Reaction Mechanisms

4.1. Substitution Pathway

The chlorine atom’s electrophilicity enables nucleophilic aromatic substitution. In alcohol solutions, amines displace the chlorine via a two-step mechanism:

-

Activation : Solvent (e.g., methanol) coordinates with the chlorine, enhancing its leaving group ability .

-

Nucleophilic attack : Amine attacks the ring, forming a substituted thiadiazole .

4.2. Oxidation Pathway

Sulfur’s lone pairs react with oxidizing agents like H₂O₂, leading to sulfoxide formation. Further oxidation yields sulfones .

Comparison with Analogous Thiadiazoles

| Feature | 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | Parent Thiadiazole | 5-Methyl Analog |

|---|---|---|---|

| Key Functional Group | Chlorine + carboxylic acid | None | Methyl group |

| Reactivity | High (due to electron-withdrawing Cl and COOH) | Moderate | Lower (electron-donating methyl) |

| Common Reactions | Substitution, condensation, oxidation | Substitution | Substitution |

Research Findings

-

Synthetic Flexibility : The compound’s carboxylic acid group allows for diverse functionalization, as seen in its use to prepare antinociceptive derivatives via condensation .

-

Pharmacological Potential : Thiadiazole derivatives exhibit antiviral and anticancer activities, though specific data for this compound is limited .

Scientific Research Applications

While there isn't extensive information available specifically on the applications of "5-Chloro-1,3,4-thiadiazole-2-carboxylic acid," the search results provide some related findings regarding its derivatives and related compounds.

Scientific Research Applications

N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives exhibit anticancer activity .

Anticancer Activity:

- These derivatives were tested against human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines (LoVo and LoVo/DX), breast adenocarcinoma MCF-7, and a normal non-tumorigenic epithelial cell line MCF-10A .

- The most active compound showed low toxicity to healthy cells and selectivity against colorectal cancer cells .

- These compounds can potentially prevent the development of drug resistance during chemotherapy .

- The activity of the tested compounds on LoVo/DX cells was often higher than that of Doxorubicin, indicating they can cross the cell-resistance barrier .

Antimicrobial Properties:

Synthesis Methods:

- Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate can be synthesized from ethyl diazoacetate and thiophosgene in acetonitrile .

- Various reactions using ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate as a precursor have been documented, including reactions with sodium borohydride to produce (5-chloro-1,3,4-thiadiazol-2-yl)methanol . It can also be reacted with 2-methoxy-4-(4-methyl piperazin-1-yl)aniline .

- The synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2 derivatives has been described as a mild, efficient, and convenient method .

Lactate Imaging:

- A chemical exchange saturation transfer (CEST) MRI method called LATEST can image lactate with high spatial resolution, which may have applications in cancer and metabolic disorders .

Safety Information

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects . For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physical Properties of Thiadiazole Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid, and how are intermediates purified?

- The compound is typically synthesized via heterocyclization of thiosemicarbazides or acylated precursors with reagents like carbon disulfide, followed by alkylation or chlorination steps. For example, derivatives of 1,3,4-thiadiazole can be synthesized by refluxing precursors with acetic acid and sodium acetate, followed by recrystallization using DMF/acetic acid mixtures . Purification often involves filtration, washing with solvents (e.g., ethanol, diethyl ether), and recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid?

- 1H NMR and IR spectroscopy are critical for confirming the thiadiazole ring structure and substituents. Elemental analysis and TLC are used to verify purity . For carboxyl group confirmation, FTIR (C=O stretching ~1700 cm⁻¹) and mass spectrometry (exact mass ~174.58 g/mol) are recommended .

Advanced Research Questions

Q. How does micellar catalysis influence the decarboxylation kinetics of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid?

- Cationic (e.g., CTAB) and nonionic micelles (e.g., Triton X-100) accelerate decarboxylation by stabilizing the zwitterionic transition state through electrostatic interactions. Anionic micelles (e.g., LSNa) show minimal effect. Rate constants increase with micelle concentration, following a decarboxyprotonation mechanism. Kinetic studies under variable pH and salt conditions are essential to optimize reaction pathways .

Q. What experimental strategies address instability challenges of the carboxylic acid group in thiadiazole derivatives?

- The electron-withdrawing thiadiazole ring destabilizes the carboxyl group, leading to partial decarboxylation. Acidification of sodium salts yields mixtures of the carboxylic acid and decarboxylated products (e.g., 2-phenyl-1,3,4-thiadiazole). Stability can be improved by using ester derivatives (e.g., ethyl esters) or conducting reactions at controlled pH and low temperatures .

Q. How can researchers design a kinetic study to compare photocatalytic degradation pathways of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid and its analogs?

- Apply the Langmuir–Hinshelwood model to evaluate degradation rates under UV light with TiO₂ photocatalysts. Monitor intermediates (e.g., chlorinated benzenetriols) via HPLC-MS and track mineralization to CO₂/H₂O using TOC analysis . Compare rate constants (k) and radical scavenging effects (e.g., O₂•− vs. OH•) to elucidate mechanistic differences .

Q. What are the key considerations for synthesizing 5-substituted thiadiazole-2-sulfanylacetic acid derivatives from 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid?

- Use a two-step protocol: (1) React the carboxylic acid with Lawesson’s reagent to introduce thiol groups, and (2) alkylate with α-haloacetic acid derivatives. Optimize solvent polarity (e.g., DMF) and reaction time to minimize side products. Validate structures via X-ray crystallography or 2D NMR to confirm regioselectivity .

Methodological Guidance

Q. How to resolve contradictions in reported decarboxylation rates for thiadiazole carboxylic acids?

- Discrepancies arise from varying proton activity and micellar environments. Replicate studies under standardized conditions (fixed pH, ionic strength) and use Arrhenius plots to compare activation energies. Cross-reference kinetic data with computational models (e.g., DFT) to validate transition states .

Q. What controls are necessary when studying the biological activity of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.